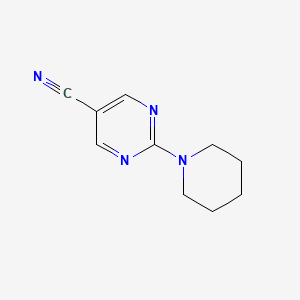

2-(1-Piperidinyl)-5-pyrimidinecarbonitrile

Overview

Description

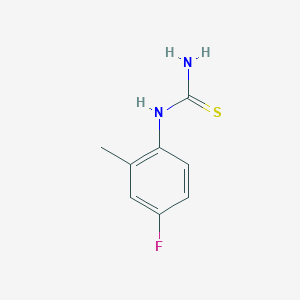

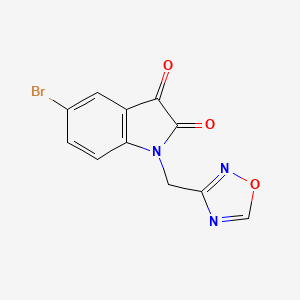

2-(1-Piperidinyl)-5-pyrimidinecarbonitrile (also known as 2-PPCN) is a synthetic organic compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. Its structure consists of a piperidine ring connected to a pyrimidine ring and a carbonitrile group. 2-PPCN has been used in various scientific research studies, such as those involving enzymatic reactions and drug development.

Scientific Research Applications

Fluorescent Probes for DNA Detection :

- Novel benzimidazo[1,2-a]quinolines substituted with piperidine were synthesized, characterized, and evaluated as potential DNA-specific fluorescent probes. These compounds exhibited enhanced fluorescence emission intensity in the presence of ct-DNA, indicating their potential application as DNA-specific fluorescent probes (Perin et al., 2011).

Corrosion Inhibition :

- Piperidine derivatives were studied for their adsorption and corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations were performed to understand these properties, indicating their potential application in corrosion inhibition (Kaya et al., 2016).

Antimicrobial Activity :

- Pyrimidine carbonitrile derivatives, including those with piperidinyl groups, were synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. Certain derivatives demonstrated potential as antimicrobial agents (Bhat & Begum, 2021).

Neuroprotection and Pharmacological Applications :

- Piperidinyl-pyrimidine derivatives showed potential as selective 5-HT1A receptor agonists with potent anti-ischemic effects, indicating their use in neuroprotective therapies (Kamei et al., 2005).

- Novel sigma-1 receptor antagonists based on the pyrimidine scaffold were discovered, including piperidinyl derivatives, showing potential for treating neuropathic pain (Lan et al., 2014).

Drug Development for HIV :

- Piperidine-substituted thiophene[3,2-d]pyrimidine derivatives were investigated as HIV-1 non-nucleoside reverse transcriptase inhibitors, displaying high potency against various NNRTI-resistant mutant viruses (Kang et al., 2017).

Chemical Cleavage in DNA Studies :

- Piperidine and related compounds were used for chemical cleavage at abasic sites and UV photoproducts in DNA, enhancing the efficiency of DNA studies (McHugh & Knowland, 1995).

properties

IUPAC Name |

2-piperidin-1-ylpyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c11-6-9-7-12-10(13-8-9)14-4-2-1-3-5-14/h7-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVRPEQINEJEABK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=C(C=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00653237 | |

| Record name | 2-(Piperidin-1-yl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Piperidinyl)-5-pyrimidinecarbonitrile | |

CAS RN |

1123169-22-1 | |

| Record name | 2-(Piperidin-1-yl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1372585.png)

![Tert-butyl 4-{4-[(methylamino)methyl]pyridin-2-yl}piperazine-1-carboxylate](/img/structure/B1372586.png)

![1,3,5-trimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1372589.png)

![N-[3-(2-aminoethoxy)phenyl]methanesulfonamide](/img/structure/B1372590.png)

![3-[4-(Cyclopropylcarbamoyl)phenyl]prop-2-enoic acid](/img/structure/B1372600.png)